molecular formula C19H22FN3O4S B2648724 N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251659-57-0

N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2648724
CAS No.: 1251659-57-0
M. Wt: 407.46
InChI Key: UHLUMYVXEJUQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a piperidine sulfonyl group, and a dihydropyridinyl acetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorophenylmethyl intermediate.

    Synthesis of the piperidine sulfonyl intermediate: Piperidine is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling of intermediates: The fluorophenylmethyl intermediate is coupled with the piperidine sulfonyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c20-16-6-4-15(5-7-16)12-21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-2-1-3-11-23/h4-9,13H,1-3,10-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLUMYVXEJUQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.